(S)-Atenolol-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

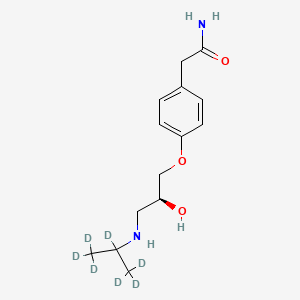

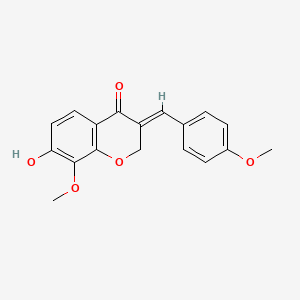

(S)-Atenolol-d7 is a synthetic molecule used in scientific research and laboratory experiments. It is an analogue of the drug atenolol, and is a chiral molecule, meaning it has two non-superimposable mirror-image forms, denoted as S- and R-Atenolol-d7. The molecule is used in research applications to study the pharmacological effects of atenolol and other β-adrenergic antagonists. It is also used in experiments to investigate the mechanism of action of drugs, and to study the biochemical and physiological effects of drugs on biological systems.

Applications De Recherche Scientifique

Environmental Impact and Toxicity : Atenolol is not appreciably metabolized in humans, leading to its presence in sewage effluent discharges and surface waters. It has been studied for its low chronic toxicity to fish species, like the fathead minnow, at environmentally realistic concentrations (Winter et al., 2008).

Comparative Proteomics : Research on the differential expression levels of proteins in vascular smooth muscle cells incubated with S- and R-enantiomers of atenolol revealed insights into the metabolic effects of the drug and its role in hypertension treatment (Sui et al., 2008).

Cardiovascular Morbidity and Mortality : Studies have raised questions about atenolol as the best reference drug for comparisons with other antihypertensives, especially in terms of effects on cardiovascular morbidity or mortality in patients with primary hypertension (Carlberg et al., 2004).

Removal from Environmental Matrices : The efficacy of granular activated carbon in removing atenolol from aqueous solutions has been explored, showing significant potential for environmental decontamination (Haro et al., 2017).

Pharmacological Properties and Therapeutic Use : Atenolol is effective in treating all grades of hypertension and has been compared favorably with other beta-adrenoceptor antagonists, ACE inhibitors, and calcium antagonists (Wadworth et al., 1991).

Determination in Biological Samples : Various methods like differential pulse voltammetry and high-performance liquid chromatography have been developed for the determination of atenolol in pharmaceutical formulations and biological samples like urine (Goyal et al., 2006).

Alternative Drug Delivery Systems : Research on atenolol-releasing buccal patches and other alternative delivery systems to bypass extensive hepatic first-pass metabolism in the treatment of hypertension has been conducted (Hasnain et al., 2019).

Renal Secretion Mechanisms : The renal secretion of atenolol, predominantly through glomerular filtration and active secretion, has been linked to specific transporters like human organic cation transporter 2 and multidrug and toxin extrusion proteins (Yin et al., 2015).

Propriétés

IUPAC Name |

2-[4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1/i1D3,2D3,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKIMKYRPQLGS-FAPHKGRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![DL-[1-2H]glyceraldehyde](/img/structure/B583802.png)

![D-[1,2,3,3'-2H4]Glyceraldehyde](/img/structure/B583808.png)

![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)

![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)